molecular formula C10H10O2S B13148898 S-3-Formylbenzylethanethioate

S-3-Formylbenzylethanethioate

Cat. No.: B13148898
M. Wt: 194.25 g/mol
InChI Key: LWKSUVIKHPGKJJ-UHFFFAOYSA-N
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Description

S-{3-[(3-Formylphenoxy)methyl]benzyl} ethanethioate, commonly referred to as S-3-Formylbenzylethanethioate, is a synthetic organic compound with the molecular formula C17H16O3S and an average mass of 300.372 g/mol . This molecule features a thioester group and a formyl group, making it a valuable bifunctional intermediate in organic synthesis and drug discovery research. The formyl group is a key reactive site, known to be a crucial precursor in the development of various pharmacologically active molecules. Research into analogous 3-formyl compounds has demonstrated their significant potential as anti-diabetic agents, acting through mechanisms such as inhibition of insulin-degrading enzyme (IDE) . Furthermore, the thioester functionality is a versatile synthetic handle, often utilized in the synthesis of complex heterocyclic systems and as a precursor in nucleophilic substitution reactions to install sulfur-containing groups . As a specialized building block, this compound is intended for use in exploring new therapeutic candidates and synthesizing novel chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-[(3-formylphenyl)methyl] ethanethioate

InChI

InChI=1S/C10H10O2S/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-6H,7H2,1H3

InChI Key

LWKSUVIKHPGKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC(=CC=C1)C=O

Origin of Product

United States

Synthetic Methodologies for S 3 Formylbenzylethanethioate

Established Synthetic Pathways for S-3-Formylbenzylethanethioate Analogues

The synthesis of thioesters is a well-established field in organic chemistry, with several reliable methods applicable to the preparation of S-benzyl thioacetate (B1230152) analogues. wikipedia.org These methods typically involve the formation of a carbon-sulfur bond between a benzyl (B1604629) derivative and an acetylthio group.

One of the most common routes involves the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate. wikipedia.orgchemicalbook.com This nucleophilic substitution reaction is generally efficient for primary and secondary halides. For instance, the synthesis of 4-formylbenzylethanethioate, a regioisomer of the target compound, has been achieved by reacting 4-bromomethylbenzaldehyde with thioacetic acid in the presence of a base like potassium carbonate. amazonaws.com

Another established method is the condensation of a thiol with a carboxylic acid, facilitated by a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org Alternatively, acid anhydrides can react with thiols in the presence of a base to yield thioesters. wikipedia.org The Mitsunobu reaction, using thioacetic acid to convert an alcohol to a thioester, also represents a viable pathway. wikipedia.org

The synthesis of thioesters from alkyl halides and potassium thioacetate proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org The thiocarboxylate anion acts as the nucleophile, displacing the halide from the benzylic carbon. To achieve high yields, polar aprotic solvents are often employed to dissolve the reagents and facilitate the reaction.

For the synthesis of S-aryl thioacetates, palladium-catalyzed coupling of aryl bromides or triflates with potassium thioacetate has been shown to be effective, with microwave irradiation at 160 °C in 1,4-dioxane (B91453) significantly accelerating the reaction. chemicalbook.com Copper-catalyzed C-S coupling reactions have also been developed for the synthesis of S-aryl thioacetates from aryl iodides and potassium thioacetate, with 1,10-phenanthroline (B135089) as a ligand in toluene. beilstein-journals.org

A one-pot, solvent-less reaction has been reported for the conversion of benzylic alcohols into S-benzyl thioacetates using neat thioacetic acid in the presence of tetrafluoroboric acid. nih.gov Kinetic studies of this reaction revealed a second-order dependence on both the alcohol and the acid catalyst concentration. nih.gov

The choice of precursors is critical in directing the synthesis towards the desired product. For this compound, the logical precursors would be a 3-formylbenzyl derivative and a source of the ethanethioate group.

Table 1: Precursor Selection for this compound Synthesis

Precursor TypeSpecific ExampleReagent
Benzyl Halide3-Formylbenzyl bromidePotassium thioacetate
Benzyl Alcohol3-Formylbenzyl alcoholThioacetic acid

The stoichiometry of the reagents plays a crucial role in the efficiency of the reaction. In the synthesis of a 4-formylbenzylethanethioate, 4-bromomethylbenzaldehyde was reacted with an excess of thioacetic acid (2.1 equivalents) in the presence of potassium carbonate. amazonaws.com For the synthesis of thioacetates from alkyl halides using benzyltriethylammonium tetrathiomolybdate (B108656) and acetic anhydride, the alkyl halide was treated with 2.2 equivalents of the molybdenum reagent and 4.0 equivalents of acetic anhydride. thieme-connect.com

Development of Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for thioester synthesis, moving away from stoichiometric reagents and harsh reaction conditions.

A significant advancement in green chemistry is the use of water as a solvent for organic reactions. A method for the synthesis of thioesters from carboxylic acids and thiols using N,N'-diisopropylcarbodiimide (DIC) in water has been developed, offering an environmentally friendly protocol. tandfonline.com Another green approach involves the reaction of thioacids with α-haloketones in water, which proceeds smoothly under mild conditions. researchgate.net

The development of one-pot syntheses also aligns with the principles of green chemistry by reducing waste from purification steps. A one-pot method for converting benzylic alcohols to S-thioesters using neat thioacetic acid and a catalytic amount of tetrafluoroboric acid is a prime example. nih.gov Furthermore, the use of dipyridyldithiocarbonate (DPDTC) as a reagent for ester and thioester synthesis under neat or aqueous micellar conditions minimizes waste, as the byproducts are easily recyclable. rsc.org Photocatalytic methods using visible light as a sustainable energy source and O2 as a green oxidant are also emerging for the synthesis of α-keto thiol esters. acs.org

Various catalytic systems have been explored to improve the efficiency and selectivity of thioester synthesis. Transition metal catalysis, particularly with palladium and copper, has been extensively studied. Palladium catalysts are effective for the thiocarbonylation of aryl iodides and sulfonyl chlorides. thieme-connect.de Copper-catalyzed oxidative coupling of aroylhydrazides with disulfides provides an alternative route to thioesters. organic-chemistry.org

Ruthenium-based catalysts have also shown promise. An acridine-based ruthenium complex can catalyze the hydrogenation of thioesters to alcohols and thiols, a process that is typically challenging due to catalyst poisoning by the thiol product. nih.govacs.org This same research group developed a Ru-acridine complex for the synthesis of thioesters via dehydrogenative coupling of thiols and alcohols. acs.org

Phase-transfer catalysis offers a rapid and convenient method for thioester synthesis. The reaction of thiophenols with acyl chlorides in a biphasic system of 10% aqueous NaOH and dichloromethane (B109758) with tetrabutylammonium (B224687) chloride as the catalyst can be completed in just 5 minutes at 0°C. tandfonline.com

Table 2: Catalytic Systems for Thioester Synthesis

Catalyst TypeCatalyst ExampleReaction Type
PalladiumPd₂(dba)₃-XantphosC-S Coupling
CopperCuI/1,10-phenanthrolineC-S Coupling
RutheniumRu-acridine complexDehydrogenative Coupling
Phase-TransferTetrabutylammonium chlorideS-Acylation

Chemo- and Regioselectivity Considerations in this compound Synthesis

The presence of the aldehyde group in this compound introduces a key challenge in terms of chemoselectivity. The formyl group is susceptible to oxidation, reduction, and nucleophilic attack, and therefore, the synthetic conditions must be mild enough to preserve this functionality. For example, using strong reducing agents to prepare the precursor 3-formylbenzyl alcohol from a dicarboxylic acid derivative would likely also reduce the aldehyde. Similarly, strongly acidic or basic conditions could promote side reactions involving the aldehyde.

The choice of a mild and selective method is paramount. The reaction of 3-formylbenzyl bromide with potassium thioacetate under neutral or mildly basic conditions would be a suitable approach, as it is unlikely to affect the aldehyde group.

Regioselectivity is determined by the starting material. To synthesize the meta-substituted product, this compound, it is essential to start with a 3-substituted benzene (B151609) derivative, such as 3-formylbenzyl bromide or 3-formylbenzyl alcohol. The synthesis of the 4-formyl isomer from 4-bromomethylbenzaldehyde underscores the importance of precursor regiochemistry. amazonaws.com

Spectroscopic Characterization Techniques in S 3 Formylbenzylethanethioate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of S-3-Formylbenzylethanethioate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR methods provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.5 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The aldehydic proton is expected to be a singlet at a highly deshielded position, around 10.0 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group would likely resonate as a singlet around 4.2 ppm, while the methyl protons of the ethanethioate group would appear as a sharp singlet in the upfield region, near 2.4 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde and the thioester would be the most downfield, followed by the aromatic carbons. The methylene and methyl carbons would appear at the higher field end of the spectrum.

To definitively assign these resonances and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For instance, it would link the methylene proton signal to the benzyl methylene carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehydic CH~10.0 (s, 1H)~192.0
Aromatic CH~7.5-8.0 (m, 4H)~129.0-137.0
Benzyl CH₂~4.2 (s, 2H)~35.0
Thioester C=O-~195.0
Methyl CH₃~2.4 (s, 3H)~30.0

Note: Predicted values are based on the analysis of analogous compounds. s = singlet, m = multiplet.

Isotopic Labeling Studies and Chemical Shift Analysis via NMR

Isotopic labeling, particularly with ¹³C, can be a powerful tool in mechanistic studies involving this compound. By selectively enriching a specific carbon position, such as the carbonyl carbon of the thioester, its fate in a chemical reaction can be tracked using ¹³C NMR. This allows for the unambiguous determination of reaction pathways and the identification of intermediates.

Chemical shift analysis, aided by computational models, can provide further insights into the electronic environment of the nuclei. For example, the chemical shift of the aldehydic proton can be sensitive to substituent effects on the benzene ring, offering a probe into the electronic nature of the molecule.

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in this compound and offers a unique "molecular fingerprint."

Elucidation of Functional Groups and Molecular Fingerprints

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to its key functional groups. A sharp, intense peak around 1700-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. Another strong band, typically in the range of 1680-1700 cm⁻¹, would correspond to the C=O stretch of the thioester. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would be observed in the 2850-2960 cm⁻¹ region. The C-S stretching vibration, though weaker, may be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretches are also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong and characteristic signals, which can be very useful for identifying the substitution pattern of the benzene ring.

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
Aldehyde C=O~1710 (strong)~1710 (medium)Stretching
Thioester C=O~1690 (strong)~1690 (medium)Stretching
Aromatic C-H~3050 (medium)~3050 (strong)Stretching
Aliphatic C-H~2920 (medium)~2920 (strong)Stretching
Aromatic C=C~1600, ~1480 (medium)~1600, ~1480 (strong)Ring Stretching
C-S~700 (weak)~700 (medium)Stretching

Note: Predicted values are based on the analysis of analogous compounds.

In-situ Monitoring of this compound Reactions via Vibrational Spectroscopy

The distinct vibrational signatures of the functional groups in this compound make FT-IR and Raman spectroscopy powerful tools for in-situ reaction monitoring. For instance, in a reaction involving the reduction of the aldehyde group, the disappearance of the characteristic aldehyde C=O stretching band and the appearance of a broad O-H stretching band (for the resulting alcohol) can be monitored in real-time. This allows for the study of reaction kinetics and the optimization of reaction conditions. Similarly, reactions involving the thioester group can be followed by observing changes in its corresponding C=O stretching frequency.

Mass Spectrometry for this compound Structural Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Upon ionization, the molecule will undergo fragmentation, and the resulting fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the acetyl group (CH₃CO), the cleavage of the benzyl-sulfur bond, and the loss of the formyl group (CHO). Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different parts of the molecule. For example, a prominent peak corresponding to the [M - 43]⁺ ion would suggest the loss of the acetyl group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
196[C₁₀H₁₀O₂S]⁺Molecular Ion
167[C₉H₇OS]⁺CHO
153[C₈H₅OS]⁺CH₃CO
121[C₈H₉]⁺SCOCH₃
91[C₇H₇]⁺COCH₂SCOCH₃

Note: Predicted m/z values are based on the expected fragmentation of the proposed structure.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to determine the precise mass and elemental composition of a compound with a high degree of accuracy. electronicsandbooks.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. unibo.it This precision allows for the calculation of a unique elemental formula. electronicsandbooks.com

For this compound, which has the chemical formula C₁₀H₁₀O₂S, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This calculated value can then be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental mass confirms the elemental composition, distinguishing it from other molecules that may have the same nominal mass but a different chemical formula. unibo.it

Table 1: Theoretical Isotopic Mass Data for this compound

Element Isotope Exact Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 10 120.000000
Hydrogen ¹H 1.007825 10 10.078250
Oxygen ¹⁶O 15.994915 2 31.989830
Sulfur ³²S 31.972071 1 31.972071

| Total | | | | 194.040151 |

An experimental HRMS measurement yielding a mass very close to 194.0402 would provide strong evidence for the C₁₀H₁₀O₂S formula.

Fragmentation Pathways and Tandem Mass Spectrometry for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z ratio are selected and fragmented to generate smaller product ions. The resulting fragmentation pattern provides a virtual roadmap of the molecule's structure, revealing how its atoms are connected. The process involves ionizing the sample, selecting a precursor ion with a mass analyzer, fragmenting it in a collision cell, and then analyzing the resulting product ions in a second mass analyzer.

In the MS/MS analysis of this compound (parent ion, m/z = 194), several predictable fragmentation pathways can occur based on the weakest bonds and most stable resulting fragments. The presence of the thioester and the benzylic position offers key sites for cleavage.

Key fragmentation pathways would likely include:

Cleavage of the C-S bond: This is a common fragmentation point for thioesters. Cleavage could result in the formation of a 3-formylbenzyl cation or a related tropylium (B1234903) ion.

Loss of the acetyl group: The molecule could lose a neutral ketene (B1206846) (CH₂=C=O) or an acetyl radical (CH₃CO•).

Benzylic cleavage: The bond between the sulfur atom and the benzylic carbon is susceptible to breaking, which is a common fragmentation pathway for benzyl-containing compounds.

Table 2: Plausible Fragmentation Ions of this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Structure Fragment m/z Neutral Loss
194.04 [OHC-C₆H₄-CH₂]⁺ 119.05 C₂H₃OS•
194.04 [C₇H₇]⁺ (Tropylium ion) 91.05 C₃H₃O₂S•

The identification of these specific fragment ions allows for the unambiguous confirmation of the connectivity between the ethanethioate group and the 3-formylbenzyl moiety.

Electronic Spectroscopy Studies: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying the presence of chromophores—functional groups that absorb light—within a molecule.

This compound contains several chromophores: the benzene ring, the formyl group (aldehyde), and the thioester group. The conjugation between the benzene ring and the aldehyde group is expected to produce characteristic absorption bands. The absorption wavelengths (λmax) and their intensities (molar absorptivity, ε) provide insight into the electronic structure.

Expected electronic transitions include:

π → π* transitions: These high-energy transitions are characteristic of aromatic systems and conjugated double bonds, such as the benzene ring and the C=O of the aldehyde. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

Table 3: Expected UV-Vis Absorption for this compound Chromophores

Chromophore Electronic Transition Expected λmax Range (nm)
Benzene Ring π → π* ~200-280
Formyl Group (C=O) n → π* ~270-300
Conjugated System (Aryl-CHO) π → π* ~240-300

The resulting UV-Vis spectrum would present a unique fingerprint based on the combination of these absorptions, confirming the presence of the conjugated aromatic aldehyde system.

X-ray Spectroscopy and Diffraction Techniques for this compound Analysis

X-ray techniques provide direct information about the atomic structure and elemental composition of a material.

Table 4: Potential Data from a Single-Crystal XRD Analysis of this compound

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Atomic Coordinates (x, y, z) Precise position of each atom

X-ray Spectroscopy , such as X-ray Photoelectron Spectroscopy (XPS) or X-ray Absorption Spectroscopy (XAS), can also be employed. These methods are element-specific and can provide information on the elemental composition and the chemical (oxidation) state of the atoms present, such as the sulfur atom in the thioester linkage.

Chemical Reactivity and Reaction Mechanisms of S 3 Formylbenzylethanethioate

Reactivity Profile of the Ethanethioate Moiety

The ethanethioate moiety (CH₃COS-) is a thioester, a sulfur analog of an ester. Thioesters are pivotal in various biochemical processes and are valued in organic synthesis for their unique reactivity compared to their oxygen-containing counterparts. nih.gov

The carbonyl carbon of the ethanethioate group is a key electrophilic center. Thioesters are generally more reactive towards nucleophiles than oxygen esters. stackexchange.com This heightened reactivity stems from the electronic structure of the thioester linkage. The overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in an oxygen ester. stackexchange.comstackexchange.com This diminished resonance stabilization results in a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack. stackexchange.comstackexchange.com Consequently, thioesters are excellent acylating agents. stackexchange.com

Another factor contributing to the high reactivity of thioesters is the nature of the leaving group. The C-S bond is weaker than the C-O bond, and the resulting thiolate anion (or its protonated thiol form) is a better leaving group than an alkoxide or alcohol. stackexchange.comstackexchange.com While the sulfur atom possesses nucleophilic character due to its lone pairs of electrons, its primary role in the reactivity of the ethanethioate moiety is in facilitating acyl transfer reactions at the electrophilic carbonyl carbon. Thiols and the corresponding thiolates are known to be potent nucleophiles, often more so than alcohols and alkoxides, while being less basic. chemistrysteps.commasterorganicchemistry.com

PropertyEthanethioate Moiety (Thioester)Oxygen Ester Moiety
Carbonyl Carbon Electrophilicity HighModerate
Resonance Stabilization Less effective (poor 3p-2p orbital overlap) stackexchange.comstackexchange.comMore effective (good 2p-2p orbital overlap)
Reactivity to Nucleophiles More reactive nih.govstackexchange.comLess reactive
Leaving Group Ability Good (Thiolate) stackexchange.comstackexchange.comPoor (Alkoxide)
Standard Free Energy of Hydrolysis More negative (approx. -7.5 kcal/mole) stackexchange.comLess negative (approx. -5 kcal/mole) stackexchange.com

The enhanced electrophilicity of the thioester carbonyl carbon makes the ethanethioate moiety susceptible to hydrolysis. Thioesters possess a more negative standard free energy of hydrolysis compared to oxygen esters, indicating a greater thermodynamic driving force for the reaction. stackexchange.com While they are susceptible to attack by nucleophiles, thioesters can remain hydrolytically stable at neutral pH, a property that is crucial in many biological systems. nih.gov Hydrolysis can be catalyzed by acid or base, proceeding through a nucleophilic acyl substitution mechanism where water acts as the nucleophile.

Transesterification is a related process where an alcohol displaces the thiol portion of the thioester. This reaction is also typically catalyzed by an acid or a base. uark.edu The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ethanethioate group, leading to a tetrahedral intermediate. Subsequent elimination of the 3-formylbenzylthiolate leaving group yields the new ester and the thiol. The rate of this acyl transfer is dictated by factors such as the pKa of the leaving group and the incoming nucleophile. nih.gov

Reactivity of the Formyl Group

The formyl group (-CHO) is a versatile functional group that defines the chemistry of aldehydes. britannica.comtcichemicals.com Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the acidity of any α-hydrogens (though absent in this aromatic aldehyde).

The formyl group of S-3-Formylbenzylethanethioate can participate in a variety of condensation reactions to form carbon-carbon bonds. tcichemicals.com Notable examples include the Aldol (B89426) and Knoevenagel condensations.

Aldol Condensation: Involves the reaction with an enol or enolate. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed-aldol condensation with another enolizable aldehyde or ketone.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.comwikipedia.org The reaction typically proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For aromatic aldehydes, the presence of electron-withdrawing substituents on the aromatic ring generally leads to higher yields in condensation reactions. researchgate.net

Condensation ReactionReactant PartnerTypical Product
Crossed-Aldol Condensation Enolizable aldehyde or ketoneβ-Hydroxy carbonyl, then α,β-Unsaturated carbonyl
Knoevenagel Condensation sigmaaldrich.comwikipedia.orgActive methylene compound (e.g., malonic esters, cyanoacetic esters)α,β-Unsaturated dicarbonyl or related compound
Wittig Reaction tcichemicals.comPhosphorus ylideAlkene
Condensation with Amines Primary amineImine (Schiff base)

The formyl group exists in an intermediate oxidation state and can be readily oxidized or reduced. tcichemicals.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-(acetylthiomethyl)benzoic acid). A wide range of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412), chromic acid, or milder reagents to avoid affecting the thioester or benzyl (B1604629) group. youtube.com Catalytic oxidation using air or oxygen in the presence of specific catalysts is also a common method. scispace.com

Reduction: The formyl group can be reduced to a primary alcohol (S-(3-(hydroxymethyl)benzyl)ethanethioate). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. The Meerwein-Ponndorf-Verley reduction, which uses an aluminum alkoxide catalyst, is another viable method. researchgate.net

Reactivity of the Benzyl Moiety and Aromatic Substitutions

The benzene (B151609) ring in this compound is substituted with two groups: the formyl group and the ethanethioatomethyl group (-CH₂-S-CO-CH₃). The reactivity of the aromatic ring towards electrophilic substitution is governed by the electronic properties of these substituents. uomustansiriyah.edu.iq

The formyl group is a powerful electron-withdrawing and deactivating group. Through its resonance and inductive effects, it removes electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. It is a meta-director, meaning it will direct incoming electrophiles to the positions meta to itself (positions 5). youtube.com

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to proceed slower than with benzene and yield predominantly the meta-substituted product with respect to the formyl group. youtube.commsu.edu Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like benzaldehyde (B42025) and are thus unlikely to proceed efficiently with this compound. youtube.comuomustansiriyah.edu.iq

The benzylic carbon (the -CH₂- group) is also a site of potential reactivity. It can be susceptible to oxidation under certain conditions to form a ketone, although the aldehyde is typically more easily oxidized. epa.gov

ReactionReagentsExpected Major Product PositionNotes
Nitration HNO₃, H₂SO₄5-nitro- (meta to -CHO)The formyl group is a strong meta-director. youtube.com
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃5-halo- (meta to -CHO)Requires a Lewis acid catalyst. youtube.com
Sulfonation Fuming H₂SO₄5-sulfo- (meta to -CHO)The reaction is typically reversible. youtube.com
Friedel-Crafts Alkylation/Acylation R-Cl, AlCl₃ / RCOCl, AlCl₃No reaction expectedThe ring is strongly deactivated by the formyl group. youtube.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. sarthaks.com The formyl group (-CHO) on the this compound molecule significantly influences the outcome of these reactions.

The formyl group is a powerful electron-withdrawing group, primarily through its negative mesomeric effect (-M). sarthaks.com This effect decreases the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. This deactivation is particularly pronounced at the ortho and para positions relative to the formyl group. Consequently, the meta position, being comparatively less deactivated, is the primary site for electrophilic attack. sarthaks.comlibretexts.org

Common electrophilic aromatic substitution reactions for benzaldehyde, and by extension this compound, include nitration, sulfonation, and halogenation. youtube.com

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the meta position. youtube.comaskfilo.com

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of a sulfonic acid (-SO₃H) group at the meta position. youtube.com

Chlorination: In the presence of a Lewis acid catalyst like FeCl₃, chlorine is introduced at the meta position. youtube.com

The mechanism for these reactions proceeds through the formation of a positively charged intermediate known as an arenium ion or sigma complex. askfilo.com Attack at the meta position avoids placing the positive charge on the carbon atom directly bonded to the electron-withdrawing formyl group, which would be highly destabilizing.

Product Distribution in the Nitration of Benzaldehyde libretexts.org
Position of SubstitutionPercentage of Product Yield
ortho-Nitrobenzaldehyde19%
meta-Nitrobenzaldehyde72%
para-Nitrobenzaldehyde9%

Side-chain Reactivity and Functionalization

The benzyl ethanethioate side-chain offers several avenues for chemical transformation, distinct from the reactions on the aromatic ring. Key reactive sites include the benzylic carbon and the thioester functional group.

Reactions at the Benzylic Carbon: The carbon atom attached directly to the benzene ring is a benzylic carbon. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are susceptible to oxidation and radical reactions.

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains. libretexts.orgyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgyoutube.com In the case of this compound, harsh oxidation would likely cleave the entire side chain, converting the benzylic carbon into a carboxylic acid group (-COOH). libretexts.org

Benzylic Bromination: N-Bromosuccinimide (NBS) is a specific reagent used for the free-radical bromination at the benzylic position, which would replace a hydrogen on the -CH₂- group with a bromine atom. youtube.com

Reactivity of the Thioester Group: Thioesters are known to be more reactive towards nucleophiles than their corresponding oxygen esters. warwick.ac.uk This enhanced reactivity makes the thioester group a versatile handle for functionalization.

Aminolysis: Thioesters react with primary and secondary amines to form amides. This transformation is generally much faster than the corresponding reaction of an oxoester. warwick.ac.uk

Thiol-Thioester Exchange: Reaction with another thiol can result in the displacement of the ethanethioate group to form a new thioester. warwick.ac.uk

Hydrolysis: The thioester can be hydrolyzed to a carboxylic acid and a thiol under acidic or basic conditions.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on related aromatic aldehydes and thioesters.

Kinetics: The rate of electrophilic aromatic substitution is significantly reduced by the deactivating formyl group. msu.edu The reaction rates for substituted benzaldehydes have been studied extensively. For instance, the gas-phase reactions of various aromatic aldehydes with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals have been measured, providing insight into their atmospheric chemistry and relative reactivities. copernicus.orgrsc.org The presence of electron-donating or withdrawing groups on the ring influences these reaction rates. researchgate.net

Rate Coefficients (k) for Gas-Phase Reactions of Aromatic Aldehydes with NO₃ Radicals at 298 K researchgate.net
Aromatic AldehydeRate Coefficient (k) in 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹
Benzaldehyde2.6 ± 0.3
ortho-Tolualdehyde8.7 ± 0.8
meta-Tolualdehyde4.9 ± 0.5
para-Tolualdehyde4.9 ± 0.4
2,4-Dimethylbenzaldehyde15.1 ± 1.3

Regarding the side chain, the aminolysis of thioesters is kinetically favored over that of oxoesters, with reaction rates reported to be up to 100 times faster. warwick.ac.uk

Thermodynamics: In electrophilic aromatic substitution, the formation of the meta product is thermodynamically and kinetically favored due to the higher energy of the intermediates for ortho and para attack. libretexts.org For side-chain reactions, the conversion of a thioester to an amide is typically a thermodynamically favorable process. In a related study on the dehydrogenative synthesis of thioesters, it was noted that the competing formation of an ester was thermodynamically preferable but kinetically inhibited. elsevierpure.comacs.org

Mechanistic Investigations using Advanced Experimental and Theoretical Techniques

Modern experimental and computational methods are crucial for elucidating the detailed mechanisms of organic reactions.

For the electrophilic aromatic substitution on the benzaldehyde moiety, the mechanism is well-established. It begins with the generation of a strong electrophile, followed by the nucleophilic attack of the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and concludes with a fast deprotonation step to restore aromaticity. askfilo.comaskfilo.com

Mechanistic studies on thioester reactions often employ a combination of kinetic analysis, isotopic labeling, and computational modeling. For example, the ruthenium-catalyzed synthesis of thioesters from thiols and alcohols has been investigated in detail using Density Functional Theory (DFT) computations combined with experimental observations. elsevierpure.comacs.org These studies help to map out the reaction pathways, identify key intermediates and transition states, and explain selectivity. elsevierpure.com Similarly, the mechanism of thiol-thioester exchange, which is critical in chemical protein synthesis, has been probed using kinetic studies and selenol catalysts to facilitate the process. nih.gov

Theoretical techniques , such as DFT, are also used to investigate reactions of aromatic aldehydes. These calculations can predict reaction pathways, activation energies, and the influence of substituents on reactivity. researchgate.netresearchgate.net For instance, theoretical calculations on the reaction of NO₃ radicals with aromatic aldehydes indicate that the primary mechanism involves the abstraction of the aldehydic hydrogen atom. researchgate.net Kinetic isotope effect studies, such as comparing the oxidation rates of benzaldehyde and its deuterated analog ([2H]benzaldehyde), provide experimental evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction. researchgate.net

Computational Chemistry Approaches in S 3 Formylbenzylethanethioate Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule dictates its fundamental chemical properties. Quantum chemical calculations are used to map the electron density distribution and determine the energies and shapes of molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com For aromatic aldehydes and thioesters, the HOMO is often localized on the electron-rich aromatic ring and sulfur atom, while the LUMO is typically centered on the carbonyl groups, which are electron-deficient.

Table 1: Representative HOMO-LUMO Data for Structurally Related Compounds

Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Calculated Energy Gap (eV)
Benzaldehyde (B42025) Derivatives-6.5 to -7.5-1.5 to -2.54.5 to 5.5
Alkyl Thioesters-8.0 to -9.0-0.5 to -1.57.0 to 8.0

Note: The values presented are illustrative and derived from general findings for these classes of compounds, not for S-3-Formylbenzylethanethioate specifically.

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for converting between them (transition states). By systematically rotating dihedral angles of key bonds—such as the C-C bond connecting the benzyl (B1604629) group to the thioester and the C-S bond—a potential energy surface (PES) can be mapped. This surface reveals the relative energies of all possible conformations, allowing for the prediction of the most populated and, therefore, most relevant structures at a given temperature. For a molecule like this compound, key rotations would determine the orientation of the formyl and ethanethioate groups relative to the benzene (B151609) ring.

Quantum chemical calculations are invaluable for modeling reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This is crucial for understanding reaction feasibility and kinetics. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions or the hydrolysis of the thioester bond could be modeled. acs.org Calculations would focus on locating the transition state structure for the rate-determining step and calculating its activation energy, which governs the reaction rate.

Molecular Dynamics Simulations of Aromatic Systems

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals dynamic processes. nih.govnih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (e.g., this compound) and surrounding solvent molecules. This allows for the investigation of how solvation affects conformational preferences and reactivity. For example, simulations could model how water molecules form hydrogen bonds with the carbonyl oxygen of the formyl group and the thioester, stabilizing the molecule and influencing its dynamic behavior.

MD simulations provide a dynamic picture of a molecule's conformational landscape. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore various conformations. Analyzing the simulation trajectory can reveal the flexibility of different parts of the molecule, the lifetimes of specific conformations, and the pathways for conformational change. This provides insights into the molecule's stability and how its shape fluctuates under physiological or solution-phase conditions, which complements the static picture provided by quantum chemical conformational analysis.

Development and Validation of Force Fields for Thioester-Containing Molecules

The accurate simulation of molecular systems at an atomic level relies on the quality of the underlying force field, a set of mathematical functions and parameters that describe the potential energy of the system. For novel or less-common molecular scaffolds such as this compound, the development and validation of specific force fields are crucial for obtaining meaningful results from computational studies. The process of creating a reliable force field for thioester-containing molecules is a meticulous undertaking that involves several key stages, from initial parameterization to rigorous validation against experimental or high-level quantum mechanical data.

The initial step in force field development is parameterization, where the functional forms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions are defined. For molecules like this compound, this often requires the definition of new atom types to accurately represent the chemical environment of the thioester group and the formyl-substituted benzyl ring. Quantum mechanics (QM) calculations, particularly using density functional theory (DFT), are frequently employed to derive these parameters by fitting the force field energies and forces to the QM potential energy surface.

Once a preliminary force field is established, it must undergo a comprehensive validation process. This involves performing molecular dynamics (MD) or Monte Carlo (MC) simulations and comparing the calculated properties with experimental data or results from higher-level theoretical calculations. Properties such as molecular geometries, vibrational frequencies, and thermodynamic properties (e.g., heats of vaporization) are often used for validation. For condensed-phase simulations, properties like liquid density and radial distribution functions are also critical benchmarks. The iterative refinement of parameters based on these comparisons is a hallmark of robust force field development.

A general workflow for the development and validation of a force field for a thioester-containing molecule like this compound is outlined in the table below.

StepDescriptionCommon Methodologies
1. Initial ParameterizationDefinition of atom types and initial guess for force field parameters.Analogy to existing force fields (e.g., CHARMM, AMBER), literature review.
2. Quantum Mechanical CalculationsGeneration of a reference dataset of molecular conformations, energies, and forces.Density Functional Theory (DFT), ab initio methods (e.g., Møller-Plesset perturbation theory).
3. Parameter FittingOptimization of force field parameters to reproduce the QM data.Least-squares fitting, force matching techniques.
4. Gas-Phase ValidationComparison of simulated properties of isolated molecules with experimental or QM data.Calculation of geometries, vibrational frequencies, rotational constants, and conformational energies.
5. Condensed-Phase ValidationComparison of simulated properties of the bulk material with experimental data.Molecular dynamics simulations to calculate density, heat of vaporization, radial distribution functions, and diffusion coefficients.
6. Iterative RefinementAdjustment of parameters based on validation results to improve accuracy.Re-fitting of specific parameters or inclusion of additional QM data.

Cheminformatics and Database Applications for this compound Derivatives

Cheminformatics provides a powerful framework for the systematic analysis and management of chemical information, which is indispensable for understanding the structure-activity relationships of novel compounds like this compound and its derivatives. By leveraging computational techniques, researchers can navigate the vast chemical space of related molecules, predict their properties, and identify promising candidates for further investigation.

The foundation of any cheminformatics study is the availability of well-curated chemical databases. Major public repositories such as PubChem and ChEBI contain information on a vast number of chemical entities, including various thioesters. ebi.ac.uknih.gov These databases store essential information, including 2D and 3D structures, physicochemical properties, and links to relevant literature. For more specialized research, dedicated databases like ThYme (Thioester-active enZYme database) focus on enzymes that interact with thioester-containing substrates, providing valuable information on the biological context of these molecules. nih.govoup.com Although a specific database for this compound derivatives may not exist, these general and specialized databases serve as crucial resources for analog searching and data mining.

Beyond data storage and retrieval, cheminformatics encompasses a wide range of applications that can be applied to the study of this compound derivatives. One key application is the construction of dynamic combinatorial libraries (DCLs). The reversible nature of the thiol-thioester exchange makes thioesters valuable components in DCLs, which can be used to identify molecules that bind to a specific biological target. researchgate.net Computational modeling of these libraries can help in predicting the equilibrium composition and identifying the most potent binders.

Furthermore, molecular docking and virtual screening are powerful cheminformatics tools for exploring the potential biological targets of this compound derivatives. By computationally predicting the binding affinity and mode of interaction of a library of these compounds with various protein structures, researchers can prioritize molecules for synthesis and experimental testing. nih.gov Such studies have been successfully applied to other thioester-containing compounds to identify potential enzyme inhibitors. nih.gov

The table below summarizes some of the key cheminformatics and database applications relevant to the research of this compound and its derivatives.

ApplicationDescriptionRelevance to this compound Research
Chemical Database MiningSearching and retrieving information from chemical databases.Identifying known analogs, retrieving physicochemical properties, and finding relevant literature.
Virtual ScreeningComputationally screening large libraries of compounds against a biological target.Identifying potential protein targets and predicting the biological activity of derivatives.
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate chemical structure with biological activity.Predicting the activity of unsynthesized derivatives and guiding lead optimization.
Molecular Similarity and Diversity AnalysisQuantifying the similarity or diversity of a set of molecules.Designing diverse chemical libraries for screening and selecting compounds with novel scaffolds.
Dynamic Combinatorial Chemistry ModelingSimulating the formation and behavior of dynamic combinatorial libraries.Exploring the potential of derivatives to form reversible covalent bonds in biological systems. researchgate.net

Role of S 3 Formylbenzylethanethioate in Advanced Organic Synthesis

S-3-Formylbenzylethanethioate as a Versatile Synthetic Building Block

The presence of two distinct and reactive functional groups, the formyl (-CHO) and the ethanethioate (-SCOCH3), on a stable benzyl (B1604629) backbone makes this compound a valuable precursor in organic synthesis. These groups can be selectively targeted under different reaction conditions, enabling chemists to construct complex molecular architectures in a controlled and efficient manner.

Precursor in Heterocyclic Compound Synthesis

The dual reactivity of this compound is particularly advantageous in the synthesis of heterocyclic compounds. It can participate in multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, streamlining the synthetic process.

The formyl group can readily react with nucleophiles such as amines, while the thioester can be involved in cyclization or other bond-forming reactions. For instance, this compound is utilized in solvent-directed cyclizations. In the presence of a protic solvent like 2-propanol, it can react with 2-aminobenzothiazoles to selectively form Z-enamines. Conversely, using an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) leads to the formation of imines. This solvent-dependent selectivity provides a divergent pathway to either benzothiazole-chromene hybrids or linear enol ethers. evitachem.com

ReactantSolventProduct TypeApplication
This compound and 2-aminobenzothiazoleProtic (e.g., 2-propanol)Z-selective enamineSynthesis of benzothiazole-chromene hybrids
This compound and 2-aminobenzothiazoleAprotic (e.g., THF, CH₂Cl₂)ImineSynthesis of linear enol ethers

Application in Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a key reactive site for a variety of fundamental carbon-carbon bond-forming reactions. These reactions are central to the construction of the carbon skeletons of organic molecules. Examples of such reactions where the formyl group can participate include:

Aldol (B89426) Condensation: The formyl group can act as an electrophile, reacting with enolates or enols to form β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated systems.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into an alkene with high control over the geometry of the resulting double bond.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents or organolithiums to the formyl group is a classical method for forming new carbon-carbon bonds and producing secondary alcohols.

Henry Reaction: The nitroaldol reaction between the formyl group and a nitroalkane provides a route to β-nitro alcohols, which are versatile intermediates for further transformations.

Baylis-Hillman Reaction: This reaction involves the coupling of the aldehyde with an activated alkene, catalyzed by a nucleophile, to generate a functionalized allylic alcohol.

The thioester group, while less commonly used for direct carbon-carbon bond formation compared to aldehydes, can participate in reactions such as the Fukuyama coupling, where it can be converted to other functional groups or coupled with organozinc reagents.

Strategies for the Controlled Incorporation of the this compound Moiety

The selective reaction of one functional group in the presence of the other is crucial for the controlled incorporation of the this compound moiety into a larger molecule. This can be achieved through several strategies:

Chemoselectivity: The inherent difference in reactivity between the aldehyde and the thioester allows for selective reactions. Aldehydes are generally more electrophilic and reactive towards nucleophiles than thioesters. Therefore, reactions with mild nucleophiles or under conditions that favor aldehyde reactivity (e.g., Wittig reaction, reductive amination) can be performed while leaving the thioester intact.

Protecting Groups: In cases where the desired reaction is not selective, one of the functional groups can be temporarily protected. For example, the aldehyde can be converted into an acetal, which is stable under a wide range of conditions used to manipulate the thioester. The protecting group can then be removed in a later step to regenerate the aldehyde for further transformation.

Reaction Conditions: The choice of reagents, catalysts, and reaction conditions (temperature, solvent) can be tailored to favor the reaction of one functional group over the other. For instance, specific catalysts might activate the aldehyde for a particular transformation without affecting the thioester.

This compound in Multi-step Synthesis and Cascade Reactions

The bifunctional nature of this compound makes it an ideal candidate for use in multi-step synthesis and cascade reactions. In a multi-step synthesis, the two functional groups can be reacted sequentially to build up molecular complexity in a stepwise fashion.

More elegantly, this compound can be employed in cascade reactions (also known as domino or tandem reactions), where a series of intramolecular or intermolecular transformations occur in a single pot without the isolation of intermediates. rsc.orgnih.gov This approach is highly efficient as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. For example, an initial reaction at the formyl group could generate an intermediate that subsequently undergoes an intramolecular cyclization involving the thioester group to rapidly construct a complex heterocyclic system. The use of formyl-containing compounds, such as 3-formylchromones, in multicomponent cascade reactions to produce highly functionalized heterocyclic systems has been well-documented and provides a model for the potential applications of this compound. rsc.org

Enantioselective and Diastereoselective Transformations Utilizing this compound

While specific examples for this compound are not extensively documented, the aldehyde functionality is a prime handle for enantioselective and diastereoselective transformations. These reactions are critical for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science.

Enantioselective Additions: Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of nucleophilic additions to the prochiral aldehyde group. This can lead to the formation of enantioenriched secondary alcohols or other chiral building blocks. Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for such transformations.

Diastereoselective Reactions: If this compound is reacted with a chiral molecule, the existing stereocenter can influence the stereochemical outcome of the reaction at the aldehyde, leading to the preferential formation of one diastereomer over another. This is a key principle in the synthesis of complex molecules with multiple stereocenters.

The development of such stereoselective reactions involving this compound would significantly expand its utility in the synthesis of enantiomerically pure and complex target molecules.

Applications in Polymer Chemistry and Material Science

The functional groups of this compound also suggest its potential use in polymer chemistry and material science. evitachem.com

Polymer Functionalization: The aldehyde group can be used to graft the molecule onto polymer backbones containing appropriate reactive groups (e.g., amines, hydrazides) through the formation of imine or hydrazone linkages. This allows for the introduction of the thioester functionality into a polymer, which can then be used for further modifications or for applications such as controlled release systems.

Monomer Synthesis: this compound can serve as a precursor for the synthesis of novel monomers. For example, the aldehyde could be converted into a polymerizable group like an acrylate (B77674) or a vinyl group.

Thiol-Containing Polymers: The thioester can be hydrolyzed or reduced to a thiol group. Polythiols are a class of polymers with interesting properties and applications, including high refractive index optical materials, adhesives, and coatings. mdpi.com The incorporation of the this compound moiety could therefore be a route to novel sulfur-containing polymers with tailored properties.

The combination of a reactive aldehyde and a thioester group in a single molecule provides a platform for the design and synthesis of functional materials with potential applications in optics, electronics, and biomedicine.

Enzymatic Transformations in Vitro Involving S 3 Formylbenzylethanethioate

Enzyme-Catalyzed Reactions of S-3-Formylbenzylethanethioate Analogues

Studies on analogues of this compound have provided insights into the types of enzymes that can interact with such substrates and the chemical transformations they can effectuate.

Enzymes that catalyze reactions at the thioester bond, primarily thioesterases, are of key importance. Thioesterases, belonging to the hydrolase class of enzymes, are responsible for the cleavage of the thioester bond. nih.gov For instance, certain thioesterases from the hotdog-fold enzyme superfamily have been shown to hydrolyze aryl-CoA thioesters. nih.gov The catalytic mechanism of these enzymes often involves a catalytic triad, which may consist of residues like serine, histidine, and aspartate, or in some cases, a catalytic dyad. wou.edunih.gov The serine or cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the thioester. wou.edu This leads to the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the carboxylic acid product and the free enzyme. wou.edu

The formyl group on the aromatic ring is a target for oxidoreductases, such as aldehyde dehydrogenases or alcohol dehydrogenases. Aldehyde dehydrogenases can catalyze the oxidation of the formyl group to a carboxylic acid group, utilizing NAD+ or NADP+ as a cofactor. Conversely, alcohol dehydrogenases can catalyze the reduction of the formyl group to a hydroxymethyl group, using NADH or NADPH. The catalytic mechanisms of these enzymes typically involve the transfer of a hydride ion from the cofactor to the aldehyde carbon or vice versa. scispace.com

Enzymatic reactions are renowned for their high degree of regio- and stereoselectivity, which is a significant advantage over traditional chemical catalysis. mdpi.com In the context of this compound analogues, regioselectivity can be observed in enzymes that act on substituted aromatic rings. For example, a hydroxylase might introduce a hydroxyl group at a specific position on the benzene (B151609) ring, guided by the existing substitution pattern.

Stereoselectivity is particularly relevant when the enzymatic reaction creates a new chiral center. mdpi.com For instance, the reduction of the formyl group to a primary alcohol does not create a chiral center. However, if an analogue with a ketone group in place of the formyl group were used, an alcohol dehydrogenase could produce a specific stereoisomer of the corresponding secondary alcohol with high enantiomeric excess. mdpi.com The three-dimensional structure of the enzyme's active site dictates how the substrate binds, ensuring that the chemical transformation occurs from a specific direction, leading to the preferential formation of one enantiomer. mdpi.com

Kinetic Studies of this compound with Enzymes

Kinetic studies are fundamental to understanding the efficiency and specificity of enzyme-catalyzed reactions. nih.gov These studies typically involve measuring reaction rates at varying substrate and enzyme concentrations. mdpi.comteachmephysiology.com

The relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation. wikipedia.orgmedschoolcoach.comlibretexts.org Vmax represents the rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.compharmacy180.com A lower Km value generally indicates a higher affinity of the enzyme for the substrate. teachmephysiology.com

Substrate specificity is a hallmark of enzyme catalysis. nih.gov Enzymes can exhibit remarkable specificity, acting on a single substrate or a narrow range of related substrates. researchgate.net This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which forms a complementary shape to the substrate. researchgate.net For an enzyme acting on this compound, specificity would be determined by its ability to bind the benzylthioester moiety and correctly position the thioester or formyl group for catalysis.

The specificity constant (kcat/Km) is often used to compare the catalytic efficiency of an enzyme with different substrates. medschoolcoach.com A higher specificity constant indicates a more efficient catalytic process.

Table 1: Hypothetical Kinetic Parameters of a Thioesterase with Different Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 50102.0 x 10⁵
S-Benzylethanethioate10088.0 x 10⁴
S-4-Methylbenzylethanethioate75121.6 x 10⁵

This table presents hypothetical data for illustrative purposes.

Enzyme activity can be modulated by inhibitors and activators. Inhibition can be reversible or irreversible. Reversible inhibitors can be competitive, uncompetitive, or non-competitive. Competitive inhibitors typically resemble the substrate and bind to the active site, preventing the substrate from binding. nih.gov Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

For instance, certain glutathione (B108866) derivatives have been shown to act as inhibitors of glutathione S-transferases by binding to the active site. nih.gov In the case of enzymes acting on this compound, molecules with similar structural features, such as benzaldehyde (B42025) or other thioester compounds, could potentially act as competitive inhibitors.

Enzyme activation can occur through various mechanisms, including allosteric activation, where the binding of an activator molecule to a site other than the active site enhances the enzyme's activity. researchgate.net

Biocatalytic Applications of this compound Derivatives

The enzymatic transformations of this compound and its derivatives have potential applications in biocatalysis for the synthesis of valuable chemical compounds. ucd.ienih.govmdpi.com

For example, the selective oxidation of the formyl group to a carboxylic acid by an aldehyde dehydrogenase would yield S-3-carboxybenzylethanethioate, a potentially useful building block in organic synthesis. Similarly, the stereoselective reduction of a ketone analogue could provide access to chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.

Furthermore, the enzymatic cleavage of the thioester bond can be utilized to release a specific acyl group. This has applications in the synthesis of complex molecules where a thioester serves as an activated acyl donor. The use of enzymes in these synthetic pathways offers the advantages of mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. uni-freiburg.deresearchgate.net

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the practicality of traditional organic chemistry, offering powerful routes to complex molecules. For a functionalized thioester like this compound, this approach could theoretically be employed for its synthesis or its further modification.

Hypothetical Synthesis of this compound:

A plausible chemoenzymatic route to this compound would likely involve a lipase-catalyzed thioesterification or transesterification. Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.

A potential reaction scheme could involve the reaction between 3-formylbenzyl mercaptan and an activated acetyl donor, such as vinyl acetate, catalyzed by an immobilized lipase. The use of a vinyl ester is advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product.

Table 1: Potential Lipases for Thioester Synthesis

Enzyme NameSource OrganismCommon Immobilized Form
Lipase B from Candida antarcticaCandida antarcticaNovozym® 435
Lipase from Thermomyces lanuginosusThermomyces lanuginosusLipozyme® TL IM
Lipase from Rhizomucor mieheiRhizomucor mieheiLipozyme® RM IM

Further Enzymatic Modifications:

The aldehyde group on the benzene ring of this compound presents a target for further enzymatic transformations. For instance, an alcohol dehydrogenase (ADH) could be used to reduce the formyl group to a hydroxymethyl group, or an aldehyde dehydrogenase (ALDH) could oxidize it to a carboxylic acid. These transformations would yield new functionalized benzyl (B1604629) ethanethioate derivatives, demonstrating the versatility of a chemoenzymatic approach.

Immobilized Enzyme Systems for this compound Reactions

Immobilization is a key technology for the industrial application of enzymes. By confining the enzyme to a solid support, it can be easily separated from the reaction mixture, reused for multiple cycles, and often exhibits enhanced stability.

For reactions involving this compound, various immobilization strategies could be considered. The choice of support and immobilization method would be critical to maintaining the enzyme's activity and stability.

Common Immobilization Techniques:

Adsorption: This simple method relies on physical interactions between the enzyme and the support. Hydrophobic supports, such as macroporous acrylic resins, are commonly used for immobilizing lipases.

Covalent Bonding: This technique forms a stable chemical bond between the enzyme and the support, minimizing enzyme leaching. Supports are typically functionalized with reactive groups like epoxides or aldehydes.

Entrapment: The enzyme is physically confined within the pores of a polymer matrix, such as calcium alginate or polyacrylamide gel.

Table 2: Potential Supports for Enzyme Immobilization in Thioester Synthesis

Support MaterialImmobilization MethodAdvantagesPotential Considerations
Acrylic Resins (e.g., Lewatit®)AdsorptionHigh enzyme loading, simple procedurePotential for enzyme leaching
Silica GelCovalent BondingHigh mechanical strength, chemical inertnessCan be more complex to prepare
Calcium AlginateEntrapmentMild immobilization conditions, biocompatibleMass transfer limitations can occur

The performance of an immobilized enzyme system for this compound synthesis would be evaluated based on several parameters, including reaction yield, conversion rate, operational stability (reusability), and the influence of reaction conditions such as temperature, solvent, and substrate concentration. While specific data for this compound is not available, research on similar thioesters has demonstrated the feasibility of using immobilized lipases to achieve high yields and catalyst reusability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-3-Formylbenzylethanethioate with high purity?

  • Methodological Answer : Synthesis typically involves thioesterification of 3-formylbenzyl alcohol with ethanethiol under anhydrous conditions, catalyzed by acids like HCl or Lewis acids (e.g., ZnCl₂). Ensure purity by column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm via melting point analysis and NMR (¹H/¹³C). Detailed procedural steps, including solvent ratios and reaction times, should be documented in the experimental section, with supplementary characterization data (e.g., IR, HRMS) provided in supporting information .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Verify the aldehyde proton (δ 9.8–10.2 ppm) and benzyl-thioester linkage (δ 4.3–4.5 ppm for SCH₂).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~190 ppm) and thioester (C-S, δ ~35 ppm).
  • FT-IR : Look for C=O stretch (~1700 cm⁻¹) and S-C=O (~1250 cm⁻¹).
    Cross-validate with elemental analysis and HRMS. Discrepancies in spectral data warrant repetition under controlled conditions (e.g., dry solvents) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Conduct a hazard assessment using SDS databases (e.g., SciFinder). Use PPE (gloves, goggles) due to potential irritancy of thioesters. Work in a fume hood to avoid inhalation of volatile byproducts. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Document safety protocols in the experimental section .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Systematic replication under standardized conditions (temperature, solvent, catalyst) is essential. For example, if nucleophilic substitution yields inconsistent products, control experiments (e.g., isotopic labeling with D₂O) can trace reaction pathways. Statistical tools (e.g., ANOVA) should compare datasets, while computational modeling (DFT) may identify hidden variables like steric effects .

Q. What strategies optimize this compound’s use in multicomponent reactions (MCRs)?

  • Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Use design of experiments (DoE) to vary aldehyde/thiol ratios and monitor via TLC/GC-MS. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps. Report optimized conditions in tabular format for clarity .

Q. How can computational models predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or ORCA to model hydrolysis pathways. Compare with experimental UV-Vis degradation studies at pH 2–12. Validate predictions via LC-MS quantification of degradation products. Discuss discrepancies between computational and empirical data in the context of solvent effects .

Methodological Notes

  • Data Presentation : Tabulate characterization data (e.g., NMR shifts, HPLC retention times) to enhance reproducibility. Use supporting information for extensive datasets .
  • Literature Review : Leverage SciFinder’s “Preparation” role filter to locate synthesis protocols and avoid redundant experimentation .
  • Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and kinetic data) to validate findings .

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